N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Overview
Description
N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide is a chemical compound with a complex structure that includes a nitrobenzene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base, such as pyridine, to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Reduction: The major product of the reduction of the nitro group is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropanoyl)-3-nitrobenzamide
- N-(2,2-dimethylpropanoyl)-3-aminobenzohydrazide
- N-(2,2-dimethylpropanoyl)-3-nitrobenzoic acid
Uniqueness
N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazide group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)11(17)14-13-10(16)8-5-4-6-9(7-8)15(18)19/h4-7H,1-3H3,(H,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGPRNULUWXPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397024 | |
Record name | N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261623-52-3 | |
Record name | N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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